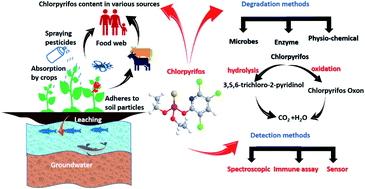Chlorpyrifos in environment and food: a critical review of detection methods and degradation pathways
Environmental Science: Processes & Impacts Pub Date: 2021-08-04 DOI: 10.1039/D1EM00178G
Abstract
Chlorpyrifos (CP) is a class of organophosphorus (OP) pesticides, which find extensive applications as acaricide, insecticide and termiticide. The use of CP has been indicated in environmental contamination and disturbance in the biogeochemical cycles. CP has been reported to be neurotoxic and has a detrimental effect on immunological and psychological health. Therefore, it is necessary to design and develop effective degradation methods for the removal of CP from the environment. In the past few years, physicochemical (advanced oxidation process) and biological treatment approaches have been widely employed for the pesticide removal. However, the byproducts of this process are more toxic than the parent compound and along with an incomplete degradation of CP. This review focuses on the toxicity of CP, the sources of contamination, degradation pathways, physicochemical, biological, and nano-technology based methods employed for the degradation of CP. In addition, consolidated information on various detection methods and materials used for the detection have been provided in this review.

Recommended Literature
- [1] The tactile receptive fields of freely moving Caenorhabditis elegans nematodes†
- [2] Chicken feather fiber-based bio-piezoelectric energy harvester: an efficient green energy source for flexible electronics†
- [3] Syntheses and reactivity studies of solvated dirhenium acetonitrile complexes†
- [4] Synthesis and characterization of cyano-substituted carborane-based compounds. Molecular structure of [1-(4-C7H7)-12-(C5H3-3-(CN)-3,4-(CH3)2)-C2B10H10]†
- [5] Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans†
- [6] Complexes of clays with organic compounds. I. Complex formation between montmorillonite and halloysite and certain organic liquids
- [7] Front cover
- [8] An interface-enhanced continuous 2D-carbon network enabling high-performance Si anodes for Li-ion batteries†
- [9] Electron attachment and intramolecular electron transfer in unsaturated chloroderivatives
- [10] Novel cage-like α-Fe2O3/SnO2 composite nanofibers by electrospinning for rapid gas sensing properties†










